molecular formula C9H10BrNO2 B7978377 3-Bromo-4-(oxetan-3-yloxy)aniline

3-Bromo-4-(oxetan-3-yloxy)aniline

Cat. No.: B7978377
M. Wt: 244.08 g/mol
InChI Key: VAPLXNMQABTLJI-UHFFFAOYSA-N
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Description

3-Bromo-4-(oxetan-3-yloxy)aniline is an organic compound characterized by the presence of a bromine atom, an oxetane ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-bromoaniline with oxetane-3-ol under suitable conditions to form the desired product . The reaction conditions often involve the use of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for 3-Bromo-4-(oxetan-3-yloxy)aniline are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while ring-opening reactions can produce linear or branched compounds.

Scientific Research Applications

3-Bromo-4-(oxetan-3-yloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The bromine atom and aniline group also contribute to the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-(oxetan-3-yloxy)aniline is unique due to the combination of the bromine atom, oxetane ring, and aniline group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-bromo-4-(oxetan-3-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPLXNMQABTLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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